(3-Fluoro-4-methoxyphenyl)(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone
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Overview
Description
The compound (3-Fluoro-4-methoxyphenyl)(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone is a synthetic organic molecule that may have potential applications in various fields such as medicinal chemistry, pharmaceuticals, and chemical research. This compound features a complex structure with multiple functional groups, including a fluoro-substituted phenyl ring, a methoxy group, a piperidine ring, and a pyridazine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-4-methoxyphenyl)(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone typically involves multi-step organic reactions. The process may start with the preparation of the fluoro-methoxyphenyl intermediate, followed by the introduction of the piperidine ring through nucleophilic substitution or other suitable reactions. The final step involves the coupling of the pyridazine moiety to the piperidine ring, possibly through an etherification reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques, advanced catalysts, and controlled reaction conditions to ensure efficient production at a larger scale.
Chemical Reactions Analysis
Types of Reactions
The compound (3-Fluoro-4-methoxyphenyl)(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The fluoro-substituted phenyl ring can be reduced under specific conditions.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions may include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions would vary depending on the desired transformation, typically involving controlled temperatures and solvents.
Major Products
The major products formed from these reactions would depend on the specific reaction pathway. For example, oxidation of the methoxy group could yield a fluoro-methoxybenzaldehyde, while reduction of the phenyl ring could produce a fluoro-cyclohexane derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities, making it valuable in organic synthesis.
Biology
In biological research, the compound might be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, (3-Fluoro-4-methoxyphenyl)(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone could be explored for its therapeutic potential. It may exhibit pharmacological activities such as anti-inflammatory, analgesic, or antimicrobial effects.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (3-Fluoro-4-methoxyphenyl)(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone would depend on its specific interactions with molecular targets. It may act by binding to receptors or enzymes, modulating their activity, and influencing cellular pathways. Detailed studies would be required to elucidate its precise mechanism.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (3-Fluoro-4-methoxyphenyl)(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone might include other piperidine derivatives, fluoro-substituted phenyl compounds, and pyridazine-containing molecules.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which may confer distinct chemical and biological properties
Properties
IUPAC Name |
(3-fluoro-4-methoxyphenyl)-[3-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O3/c1-12-5-8-17(21-20-12)25-14-4-3-9-22(11-14)18(23)13-6-7-16(24-2)15(19)10-13/h5-8,10,14H,3-4,9,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNSBKIIOKBVZSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCCN(C2)C(=O)C3=CC(=C(C=C3)OC)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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